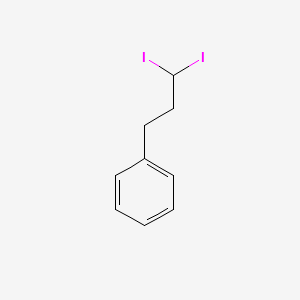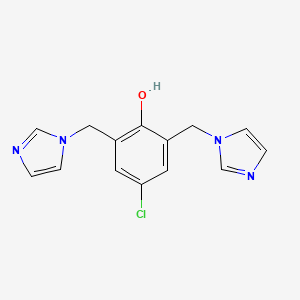
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- is a complex organic compound that features a phenolic structure with chlorine and imidazole substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- typically involves the nucleophilic aromatic substitution of a chlorinated phenol with imidazole derivatives. The reaction conditions often require a base to deprotonate the imidazole, facilitating its nucleophilic attack on the chlorinated phenol. Common bases used include sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as chlorinated phenols and imidazole derivatives. These intermediates are then reacted under controlled conditions to yield the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The imidazole groups can participate in further substitution reactions, potentially leading to the formation of more complex derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles and bases to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various imidazole-substituted phenols .
Applications De Recherche Scientifique
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The imidazole groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenolic group can participate in redox reactions, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-: Another phenolic compound with different substituents.
Phenol, 2,2’-thiobis-4-chloro-6-methyl-: A halogenated phenol with sulfur-containing substituents
Uniqueness
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- is unique due to the presence of both chlorine and imidazole groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other phenolic compounds, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
154350-81-9 |
|---|---|
Formule moléculaire |
C14H13ClN4O |
Poids moléculaire |
288.73 g/mol |
Nom IUPAC |
4-chloro-2,6-bis(imidazol-1-ylmethyl)phenol |
InChI |
InChI=1S/C14H13ClN4O/c15-13-5-11(7-18-3-1-16-9-18)14(20)12(6-13)8-19-4-2-17-10-19/h1-6,9-10,20H,7-8H2 |
Clé InChI |
PKQMIWUBLBJKRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CC2=CC(=CC(=C2O)CN3C=CN=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


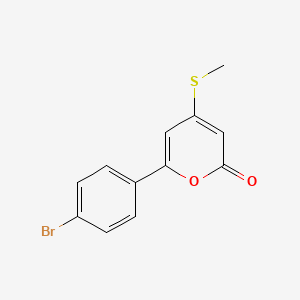
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
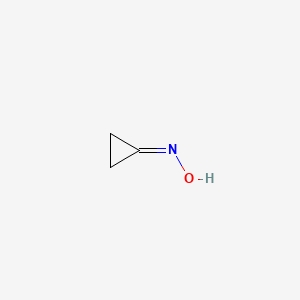
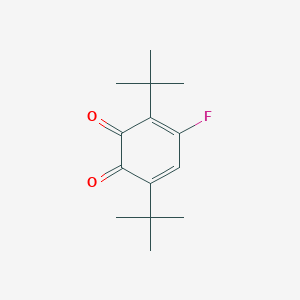
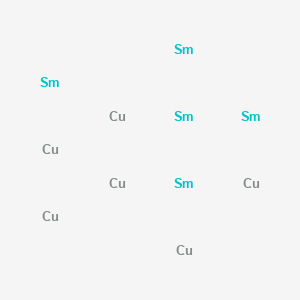
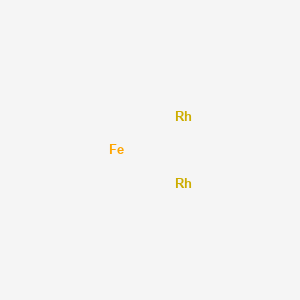
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
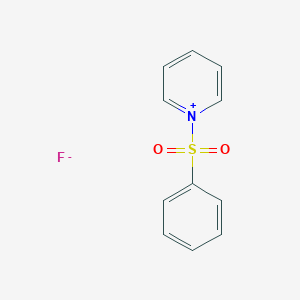
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
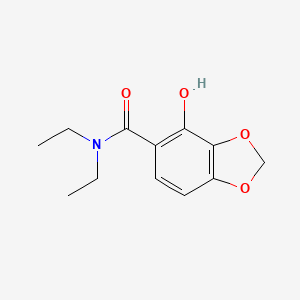
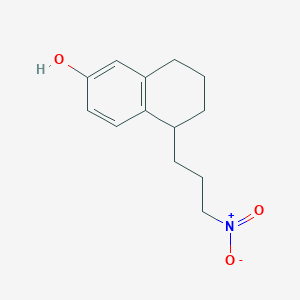
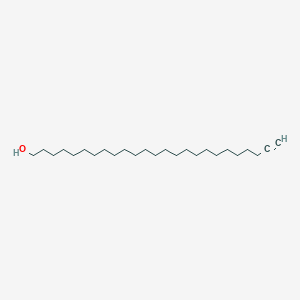
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
